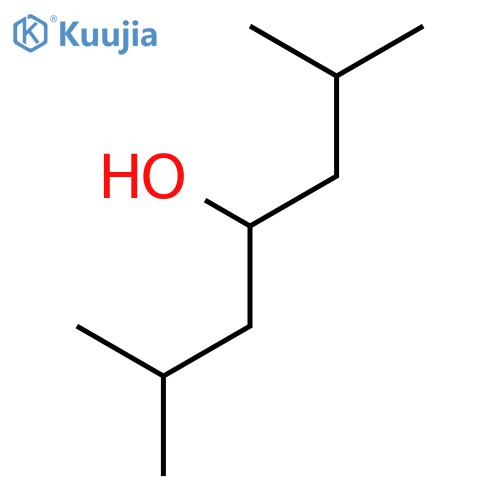Cas no 108-82-7 (2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol))

108-82-7 structure
商品名:2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol)
CAS番号:108-82-7
MF:C9H20O
メガワット:144.2545
MDL:MFCD00008944
CID:35524
2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol) 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethylheptan-4-ol
- Dimethylheptanol
- 2,6-Dimethyl-4-heptanol
- Diisobutylcarbinol
- 2,6-Dimethyl-4-heptanol (Diisobutylcarbinol)
- 4-Hydroxy-2,6-diMethylheptane
- FEMA 3140
- sec-nonylalcohol
- 2,6-dimethylheptan-
- 2,6-Dimethylheptanol-4
- 2,6-dimethyl-4-heptano
- sec-Nonyl alcohol
- Diisobutylcarbinol,90%
- 2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol)
-
- MDL: MFCD00008944
- インチ: 1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3
- InChIKey: HXQPUEQDBSPXTE-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(CC(C)C)O
計算された属性
- せいみつぶんしりょう: 144.15100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 66.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: 無色液体、微香。
- 密度みつど: 0.809 g/mL at 25 °C(lit.)
- ゆうかいてん: -65.15°C
- ふってん: 179°C(lit.)
- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
- 屈折率: n20/D 1.423(lit.)
- すいようせい: 不溶性
- PSA: 20.23000
- LogP: 2.43950
- FEMA: 3140
- ようかいせい: 水にほとんど溶けず、エタノールやエーテルに溶けます。
2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol) セキュリティ情報
- ヒント:に警告
- 危害声明: H227-H303+H313
- 警告文: P210-P280-P312-P370+P378-P403+P235-P501
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39; S24/25
- RTECS番号:MJ3325000
- セキュリティ用語:S24/25
- 包装等級:I; II; III
- リスク用語:R36/37/38
2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol) 税関データ
- 税関コード:2905199090
- 税関データ:
中国税関コード:
2905199090概要:
29051999090.その他の飽和モノアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
29051999090。飽和モノアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR959119-100g |
2,6-Dimethyl-4-heptanol |
108-82-7 | tech | 100g |
£131.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1254192-1g |
2,6-Dimethylheptan-4-ol |
108-82-7 | 85% | 1g |
$140 | 2024-06-07 | |
| Enamine | EN300-7251037-50.0g |
2,6-dimethylheptan-4-ol |
108-82-7 | 91% | 50.0g |
$142.0 | 2023-07-06 | |
| Enamine | EN300-7251037-100.0g |
2,6-dimethylheptan-4-ol |
108-82-7 | 91% | 100.0g |
$237.0 | 2023-07-06 | |
| Cooke Chemical | A3582812-25ML |
2,6-Dimethyl-4-heptanol |
108-82-7 | >85.0%(GC) | 25ml |
RMB 91.20 | 2025-02-21 | |
| Enamine | EN300-7251037-10.0g |
2,6-dimethylheptan-4-ol |
108-82-7 | 91% | 10.0g |
$47.0 | 2023-07-06 | |
| Enamine | EN300-7251037-1.0g |
2,6-dimethylheptan-4-ol |
108-82-7 | 91% | 1.0g |
$24.0 | 2023-07-06 | |
| Enamine | EN300-7251037-0.5g |
2,6-dimethylheptan-4-ol |
108-82-7 | 91% | 0.5g |
$19.0 | 2023-07-06 | |
| eNovation Chemicals LLC | Y1254192-25g |
2,6-Dimethylheptan-4-ol |
108-82-7 | 85% | 25g |
$150 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NO176-25ml |
2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol) |
108-82-7 | 85% | 25ml |
¥132.0 | 2022-05-30 |
2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol) 関連文献
-
1. Interaction of tin chlorides with iron, chromium and vanadium chlorides in tetrahydrofuran. Crystal structures of [Fe2(μ-Cl)3(thf)6][SnCl5(thf)], [Sn2(μ-OH)2Cl6(thf)2]·2thf and trans-[CrCl2(thf)4][SnCl5(thf)]Zofia Janas,Piotr Sobota,Tadeusz Lis J. Chem. Soc. Dalton Trans. 1991 2429
-
Jyoti Porwal,Subodh Kumar,Savita Kaul,Suman L. Jain RSC Adv. 2016 6 93640
-
3. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoterZijing Zhang?,Xi Chen?,Bowei Wang,Long Wang,Yang Li,Xilong Yan,Ligong Chen RSC Adv. 2023 13 9576
-
4. Hydrolysis of α-amino-acid esters in mixed-ligand complexes with ethylenediaminepalladium(II)Robert W. Hay,Pradyot Banerjee J. Chem. Soc. Dalton Trans. 1981 362
-
Mahn-Joo Kim,Hyun Min Kim,Daeho Kim,Yangsoo Ahn,Jaiwook Park Green Chem. 2004 6 471
108-82-7 (2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol)) 関連製品
- 4534-74-1(trans-4-Ethylcyclohexanol)
- 13254-34-7(2,\u200b6-\u200bDimethyl-2-\u200bheptanol)
- 589-91-3(4-methylcyclohexan-1-ol)
- 78-69-3(3,7-dimethyloctan-3-ol)
- 20601-38-1(4,4'-Bicyclohexanol)
- 20917-99-1(2,7-Decahydronaphthalenediol)
- 123-17-1(2,6,8-Trimethyl-4-nonanol)
- 110-03-2(2,5-Dimethyl-2,5-hexanediol)
- 52204-65-6(4-Propylcyclohexanol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:108-82-7)Diisobutylcarbinol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ